molecular formula C15H24N2OS B4949232 N-[2-(1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide

N-[2-(1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide

Cat. No. B4949232
M. Wt: 280.4 g/mol
InChI Key: QTAIWZXJFLSWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide, commonly known as PTZ-343, is a chemical compound that belongs to the class of thiophene carboxamides. PTZ-343 has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of PTZ-343 is not fully understood. However, it is believed to act on the GABAergic system by modulating the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, PTZ-343 may reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
PTZ-343 has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability. PTZ-343 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of using PTZ-343 in lab experiments is its ability to modulate the activity of GABA receptors. This makes it a useful tool for studying the role of GABA in various physiological processes. However, one of the limitations of using PTZ-343 is its potential toxicity. High doses of PTZ-343 have been shown to cause liver damage in animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of PTZ-343. One area of research is the development of new analogs of PTZ-343 that may exhibit improved therapeutic properties. Another area of research is the investigation of the potential use of PTZ-343 in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of PTZ-343 and its effects on various physiological processes.
Conclusion:
In conclusion, PTZ-343 is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits anticonvulsant, anxiolytic, and antidepressant effects, and has been investigated for its potential use in the treatment of neuropathic pain and cognitive disorders. PTZ-343 modulates the activity of GABA receptors, which can lead to a reduction in neuronal excitability. While there are limitations to its use in lab experiments, PTZ-343 remains an important tool for studying the role of GABA in various physiological processes. Further research is needed to fully understand the potential of PTZ-343 as a therapeutic agent.

Synthesis Methods

The synthesis of PTZ-343 involves the reaction between 5-bromo-3-thiophenecarboxylic acid and 1-(piperidin-2-yl) ethanone in the presence of a base. The reaction results in the formation of N-[2-(1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide, which can be purified through recrystallization.

Scientific Research Applications

PTZ-343 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. PTZ-343 has also been investigated for its potential use in the treatment of neuropathic pain, as well as its ability to enhance memory and learning.

properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-2-6-14-11-13(12-19-14)15(18)16-7-10-17-8-4-3-5-9-17/h11-12H,2-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAIWZXJFLSWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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